Cefoselisum
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Overview
Description
Cefoselis is a cephalosporin compound having [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. A 4th generation broad-spectrum cephalosporin. It is a member of 1,3-thiazoles, a member of pyrazoles and a cephalosporin.
Scientific Research Applications
Antibacterial Activity and Efficacy
Cefoselis has been studied extensively for its antibacterial activity against various pathogens. In one study, it showed significant activity against non-extended-spectrum β-lactamase (ESBL) producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates ranging from 94.3% to 100% for these non-ESBL strains. However, it exhibited less effectiveness against ESBL-producing strains and methicillin-resistant Staphylococcus aureus (MRSA) (Cheng et al., 2020). Another study compared the in vitro activities of cefoselis with other β-lactams and found it to be effective against a range of gram-positive and gram-negative clinical isolates, demonstrating its broad-spectrum antimicrobial activity (Zhang Ying-yua, 2011).
Clinical Efficacy in Acute Bacterial Infections
Cefoselis was evaluated in a multicenter, double-blind, randomized clinical trial against Cefepime for treating acute bacterial infections. The study found that Cefoselis is an effective and safe choice against acute moderate and severe respiratory infections and urinary tract infections (UTI), with similar efficacy to Cefepime (Liu et al., 2014).
Stability and Radiostability
Research on the stability of cefoselis sulfate, particularly in the context of radiation sterilization, showed that cefoselis sulfate maintained its chemical structure and antibacterial activity after irradiation with doses required for sterility. This study highlights the compound's potential for safe sterilization in medical settings (Garbacki et al., 2015).
Blood-Brain Barrier Penetration and Seizure Induction
Cefoselis can penetrate the blood-brain barrier, which is unusual for β-lactam antibiotics. A study found that it might cause seizures in patients, particularly those with renal failure or the elderly, by affecting neurotransmitter levels in the brain (Ohtaki et al., 2004).
Analytical Method Development
An LC-UV method was developed for the determination of cefoselis sulfate, providing a robust analytical tool for assessing the quality and quantity of cefoselis in pharmaceutical preparations, ensuring compliance with medical and pharmaceutical standards (Zalewski et al., 2012).
properties
Molecular Formula |
C19H22N8O6S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12-/t13-,17-/m1/s1 |
InChI Key |
ZINFAXPQMLDEEJ-GFVOIPPFSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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